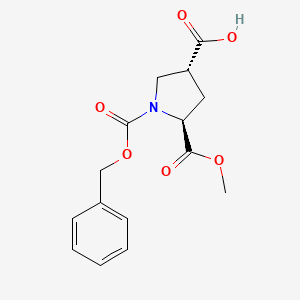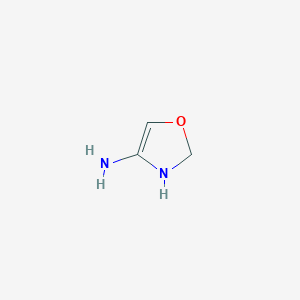
2,3-Dihydrooxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrooxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrooxazol-4-amine typically involves the cyclization of β-amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with a carboxylic acid under dehydrating conditions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety profiles compared to batch processes. The use of stable reagents like Deoxo-Fluor® in flow reactors ensures high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrooxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxazoles
Reduction: Saturated heterocycles
Substitution: Various substituted oxazolines
Scientific Research Applications
2,3-Dihydrooxazol-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydrooxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroisoxazole: Similar in structure but contains an isoxazole ring instead of an oxazoline ring.
4,5-Dihydrothiazol-2-amine: Contains a thiazole ring and is used in similar applications.
Uniqueness
2,3-Dihydrooxazol-4-amine is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,3-dihydro-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
InChI Key |
SFOWGVPNKPHFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)

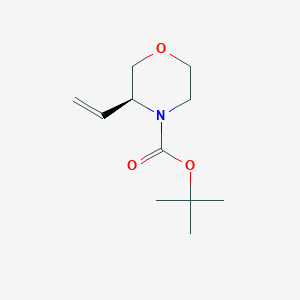
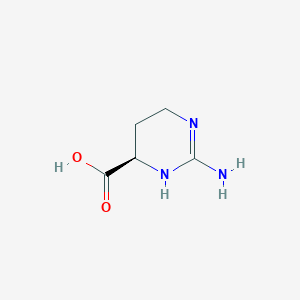

![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
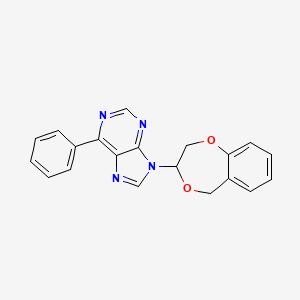



![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
